2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide

Drug Design ADME LogP

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8) is a synthetic haloacetamide building block characterized by a 2,3-dihydro-1,4-benzodioxin ring system connected via a chiral ethyl spacer to a chloroacetamide group. Its molecular formula is C12H14ClNO3 with a molecular weight of 255.70 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
CAS No. 851398-32-8
Cat. No. B12431808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
CAS851398-32-8
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl
InChIInChI=1S/C12H14ClNO3/c1-8(14-12(15)7-13)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)
InChIKeyBSXDSGTXOJSUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8): Procurement Baseline


2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8) is a synthetic haloacetamide building block characterized by a 2,3-dihydro-1,4-benzodioxin ring system connected via a chiral ethyl spacer to a chloroacetamide group. Its molecular formula is C12H14ClNO3 with a molecular weight of 255.70 g/mol, and it is typically supplied at 95% purity . The compound serves as a versatile intermediate for medicinal chemistry and agrochemical research, leveraging the electrophilic chloroacetamide warhead and the privileged benzodioxane scaffold .

Why 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8) Cannot Be Simply Substituted


Generic substitution with seemingly similar 2-chloro-N-(benzodioxin)acetamides is unreliable because minor structural variations critically alter the spatial orientation of the reactive chloroacetyl group and the scaffold's conformational dynamics. The target compound uniquely incorporates a chiral alpha-methyl substituent on the benzylic amine linker (logP = 1.80) [1], in contrast to the non-chiral, non-methylated analog (CAS 42477-07-6, logP ~1.4 ) or compounds where the linker position is shifted (e.g., CAS 916203-05-9). These differences directly impact target binding, metabolic stability, and downstream synthetic utility, necessitating precise compound selection.

Quantitative Differentiation Guide for 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8)


Enhanced Lipophilicity vs. Non-Chiral Analog Improves Membrane Permeability

The target compound's calculated partition coefficient (cLogP = 1.80) [1] is significantly higher than that of the direct, non-methylated structural analog 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6, estimated cLogP = 1.37) . This 0.43 log unit increase corresponds to an approximately 2.7-fold increase in expected membrane partitioning, which is a critical parameter for oral bioavailability and cellular penetration in medicinal chemistry programs.

Drug Design ADME LogP Permeability

Introduces a Single Chiral Center Lacking in Canonical Benzodioxin Acetamides

The target compound contains one asymmetric carbon atom (Fsp3 = 0.42) , which is absent in the topologically similar CAS 42477-07-6 (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) . The presence of this chiral center allows for stereospecific SAR exploration and potential enantiospecific biological activity, a common prerequisite for modern drug candidates and a critical differentiator for procurement in lead optimization campaigns.

Stereochemistry Medicinal Chemistry Chiral Building Block

Differentiated Reactivity Profile from Positional Isomer CAS 916203-05-9

The target compound places the benzodioxin group on the alpha-carbon of the ethyl linker, generating a branched benzylic amine. Its positional isomer, 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 916203-05-9), has a linearethyl linker. While both share the same molecular formula, their InChI Keys differ, and the branched architecture of the target compound results in a distinct steric environment around the nucleophilic nitrogen . This leads to divergent reaction kinetics in substitution and coupling reactions, directly impacting synthetic route planning [1].

Synthetic Chemistry Linker Chemistry SAR

Validated by Inclusion in Enamine's High-Quality Screening Compound Collection

The compound is stocked by Enamine (Catalog No. EN300-12019) with a guaranteed purity of 95% [1]. Enamine's screening libraries are subject to rigorous quality control, including NMR and LCMS validation, ensuring batch-to-batch reproducibility. While not a direct differentiation from a specific analog, this places the compound within a well-characterized, globally trusted compound collection, which is a critical procurement signal compared to non-validated analogs available only from smaller or less transparent suppliers .

Chemical Biology High-Throughput Screening Compound Quality

Optimal Application Scenarios for 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide (CAS 851398-32-8) Based on Evidence


Stereospecific Fragment-Evolved Lead Optimization

Ideal for medicinal chemistry programs targeting enzymes or receptors where chirality-activity relationships are pivotal. As demonstrated (Section 3, Item 2), the single stereocenter enables the synthesis of enantiopure analogs for differential activity testing, a strategy not feasible with achiral benzodioxin acetamides like CAS 42477-07-6 [1].

Covalent Inhibitor Design with Altered Off-Rates

The combination of an electrophilic chloroacetamide warhead and a sterically bulky benzylic linker (Section 3, Item 3) allows for the design of covalent inhibitors with slower off-rates to non-target proteins. The branched architecture can provide spatial control over warhead reactivity, a key differentiator from linear analog CAS 916203-05-9 .

Cell-Permeable Probe Scaffold Construction

With a measured cLogP of 1.80, significantly exceeding that of its non-methylated counterpart (Section 3, Item 1), this compound is the better starting point for constructing cell-permeable chemical probes. This is particularly advantageous for intracellular target engagement studies [1].

Reproducible High-Throughput Screening (HTS) Library Design

Direct procurement from Enamine's QC-validated stock (Section 3, Item 4) guarantees identity and purity, making it the low-risk option for HTS library inclusion or hit validation. This ensures that screening outcomes are attributable to the compound's structure, not impurities .

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